molecular formula C12H16 B1317564 5-(4-Methylphenyl)-1-pentene CAS No. 51125-14-5

5-(4-Methylphenyl)-1-pentene

Cat. No.: B1317564
CAS No.: 51125-14-5
M. Wt: 160.25 g/mol
InChI Key: QILGGMVPBQWAQA-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1-pentene is an organic compound characterized by the presence of a pentene chain attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1-pentene typically involves the alkylation of 4-methylphenyl derivatives with pentene precursors. One common method is the Friedel-Crafts alkylation, where 4-methylphenyl is reacted with 1-pentene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1-pentene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the double bond in this compound can be achieved using catalysts like palladium on carbon, resulting in the formation of 5-(4-Methylphenyl)pentane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(4-Methylphenyl)-1-pentanol, 5-(4-Methylphenyl)pentan-2-one, 5-(4-Methylphenyl)pentanoic acid.

    Reduction: 5-(4-Methylphenyl)pentane.

    Substitution: 4-Bromo-5-(4-Methylphenyl)-1-pentene, 4-Chloro-5-(4-Methylphenyl)-1-pentene.

Scientific Research Applications

5-(4-Methylphenyl)-1-pentene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1-pentene involves its interaction with molecular targets through its functional groups. The double bond in the pentene chain can participate in addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylphenyl)pentane: Similar structure but lacks the double bond, resulting in different reactivity and properties.

    4-Methylstyrene: Contains a similar aromatic ring but with a different alkyl chain, leading to variations in chemical behavior.

    1-Phenyl-1-pentene: Similar alkene structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

5-(4-Methylphenyl)-1-pentene is unique due to the presence of both an aromatic ring and an alkene chain, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and material science.

Properties

IUPAC Name

1-methyl-4-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-3-4-5-6-12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILGGMVPBQWAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539233
Record name 1-Methyl-4-(pent-4-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51125-14-5
Record name 1-Methyl-4-(pent-4-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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